molecular formula C13H19NO2 B1604513 tert-Butyl 1-phenylethylcarbamate CAS No. 33036-40-7

tert-Butyl 1-phenylethylcarbamate

Cat. No.: B1604513
CAS No.: 33036-40-7
M. Wt: 221.29 g/mol
InChI Key: WOIRCKJMSPMDAM-UHFFFAOYSA-N
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Description

tert-Butyl 1-phenylethylcarbamate: is an organic compound that serves as an intermediate in organic synthesis. It is often used in the protection of amine functions due to its stability under various synthesis conditions. The compound is characterized by its molecular formula C13H19NO2 and a molecular mass of 221.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 1-phenylethylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with 1-phenylethylamine . The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-phenylethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 1-phenylethylcarbamate is widely used as a protecting group for amines in multi-step organic synthesis. Its stability under various conditions makes it a valuable intermediate in the synthesis of complex molecules .

Biology and Medicine: In biological research, it is used to protect amine groups in peptides and proteins during synthesis. This protection is crucial for studying the structure and function of these biomolecules without interference from reactive amine groups .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as a protecting group ensures the integrity of sensitive functional groups during the synthesis process .

Mechanism of Action

The primary mechanism by which tert-Butyl 1-phenylethylcarbamate exerts its effects is through the protection of amine groups. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. This stability is due to the electron-withdrawing nature of the carbamate group, which reduces the nucleophilicity of the protected amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Ethyl carbamate

Comparison: tert-Butyl 1-phenylethylcarbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the phenylethylamine moiety. This combination makes it particularly useful in protecting amine groups in complex organic synthesis .

Properties

IUPAC Name

tert-butyl N-(1-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h5-10H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIRCKJMSPMDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343660
Record name Carbamic acid, (1-phenylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33036-40-7
Record name Carbamic acid, (1-phenylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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